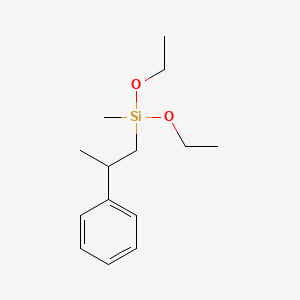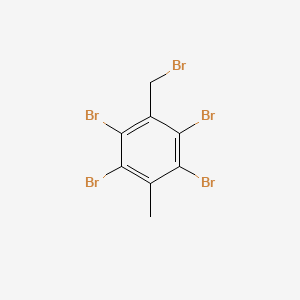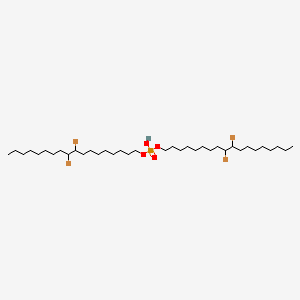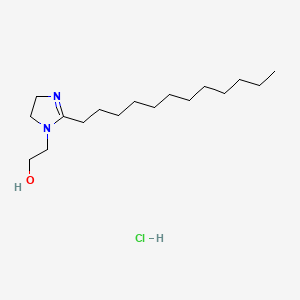
lithium;9-propylfluoren-9-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;9-propylfluoren-9-ide is an organolithium compound that features a lithium atom bonded to a 9-propylfluoren-9-ide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;9-propylfluoren-9-ide typically involves the reaction of 9-propylfluorene with a strong base, such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction conditions usually include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;9-propylfluoren-9-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: It can be reduced to form fluorenyl anions.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl anions, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lithium;9-propylfluoren-9-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of new materials, including polymers and electronic materials.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of lithium;9-propylfluoren-9-ide involves the nucleophilic attack of the fluorenyl anion on electrophilic centers. The lithium atom stabilizes the negative charge on the fluorenyl moiety, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;9-phenylfluoren-9-ide
- Lithium;9-methylfluoren-9-ide
- Lithium;9-butylfluoren-9-ide
Comparison
Lithium;9-propylfluoren-9-ide is unique due to the presence of the propyl group, which can influence its reactivity and the steric properties of the compound. Compared
Eigenschaften
CAS-Nummer |
65828-53-7 |
|---|---|
Molekularformel |
C16H15Li |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
lithium;9-propylfluoren-9-ide |
InChI |
InChI=1S/C16H15.Li/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16;/h3-6,8-11H,2,7H2,1H3;/q-1;+1 |
InChI-Schlüssel |
PEGNJLRJCOLBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCC[C-]1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)


![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)


![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)




